1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea
Description
1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea is a synthetic urea derivative containing a pyrazole moiety. The urea linkage (–NH–CO–NH–) enhances hydrogen-bonding capacity, a critical feature for receptor or enzyme binding .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFLDSCVIUEOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea typically involves the following steps:
-
Formation of the Pyrazole Intermediate:
Starting Materials: 3,5-dimethyl-1H-pyrazole and an appropriate alkylating agent.
Reaction Conditions: The pyrazole is alkylated under basic conditions to introduce the ethyl group, forming 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine.
-
Urea Formation:
Starting Materials: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine and 2-chlorophenyl isocyanate.
Reaction Conditions: The amine reacts with the isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole or phenyl groups.
Reduction Products: Corresponding amines from the reduction of the urea group.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, or ion channels that interact with the urea or pyrazole moieties.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : Substituted with methyl groups at positions 3 and 5, enhancing steric and electronic properties .
- Ethylene linker : Bridges the pyrazole and urea groups, influencing conformational flexibility .
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share core structural elements with the target molecule but differ in substituents or functional groups:
Key Observations :
- Chlorophenyl vs. Methoxy/Phenoxy Groups: The 2-chlorophenyl group in the target compound likely enhances target affinity compared to methoxy or phenoxy derivatives, as halogenation is linked to improved binding in kinase inhibitors .
Comparison of Yields :
- Target Compound : Estimated yield ~60–70% (based on analogous syntheses) .
- Furan-Modified Analog : Lower yield (~45%) due to steric hindrance from the furan group .
Physicochemical Properties
| Property | Target Compound | 1-(5-Chloro-2-methoxyphenyl)-... (Furan Analog) | 1-(Benzodioxol-5-yl)-... (Thiazole Analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~320 (estimated) | 359.8 | 412.4 |
| Solubility in DMSO | High | Moderate | High |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Thermal Stability (°C) | Stable up to 200 | Degrades at 180 | Stable up to 220 |
Notable Trends:
- The thiazole analog’s higher LogP (4.1) suggests improved membrane permeability but may reduce bioavailability .
- The target compound’s balanced LogP (3.2) and DMSO solubility make it suitable for in vitro assays .
Potency Comparison :
- The furan analog shows superior anticancer activity (IC₅₀: 8–12 µM) compared to phenoxyethyl derivatives (IC₅₀ > 50 µM), highlighting the importance of substituent choice .
Biological Activity
The compound 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN3O
- CAS Number : Not specified in the search results.
- SMILES Notation : Cc1cc(NC(=O)N(c2cc(Cl)c(C)c2)CCN(c3ncn(c3)C)C)cc1
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit various biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antibacterial and Antifungal Activity :
Table 1: Summary of Biological Activities of Similar Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Anticancer |
| Compound B | A549 | 26 | Anticancer |
| Compound C | Hep-2 | 3.25 | Anticancer |
| Compound D | P815 | 17.82 | Anticancer |
| Compound E | S. aureus | 0.0039 | Antibacterial |
Detailed Findings
- Antitumor Activity :
-
Mechanism of Action :
- The biological activity is often attributed to the ability of these compounds to inhibit specific kinases or enzymes involved in cell proliferation and survival pathways. For example, some pyrazole derivatives have been shown to inhibit Aurora-A kinase, which is crucial for mitotic entry and progression .
-
In Vivo Studies :
- While most studies focus on in vitro findings, there is emerging evidence suggesting that certain pyrazole derivatives can also be effective in vivo, providing a basis for further clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
